molecular formula C4H10ClN B051891 Cyclobutanamine hydrochloride CAS No. 6291-01-6

Cyclobutanamine hydrochloride

Cat. No.: B051891
CAS No.: 6291-01-6
M. Wt: 107.58 g/mol
InChI Key: NFAZOGXQOWEWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanamine hydrochloride is an organic compound with the chemical formula C₄H₁₀ClN. It is a white crystalline solid known for its role as an organic intermediate in various chemical reactions. The compound is characterized by a cyclobutyl group attached to an amino group, forming a hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction: It can be reduced to form cyclobutylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted cyclobutyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylamine.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

Cyclobutanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

  • Cyclobutylamine
  • Aminocyclobutane
  • Cyclobutanone

Cyclobutanamine hydrochloride stands out due to its specific applications and properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Cyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships, and relevant case studies.

Overview of this compound

Cyclobutanamine is a cyclic amine with a four-membered ring structure that can exhibit diverse biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. The compound's structural characteristics allow it to interact with biological targets effectively, particularly in the context of drug discovery.

Antitumor Activity

Research indicates that cyclobutane-containing compounds, including cyclobutanamine derivatives, show promising antitumor activities. A study highlighted the development of integrin antagonists based on cyclobutane scaffolds, which demonstrated effective inhibition of the αvβ3 integrin involved in tumor angiogenesis. These compounds exhibited an IC50 value of less than 1 μM, indicating potent biological activity against cancer cell lines .

Antimicrobial Properties

Cyclobutane-containing alkaloids have been reported to possess significant antimicrobial properties. A review identified over 60 biologically active cyclobutane alkaloids with confirmed antimicrobial and antibacterial activities. The predicted biological activity spectra suggest that these compounds could serve as leads for new antibiotics .

Enzyme Interaction

Cyclobutanamine has been studied for its interactions with cytochrome P450 enzymes, specifically P450BM3. These enzymes catalyze selective hydroxylation reactions, which are crucial for drug metabolism. The ability of cyclobutanamine to undergo selective hydroxylation makes it a valuable candidate for further pharmacological investigations .

Structure-Activity Relationships (SAR)

The structure-activity relationship of cyclobutanamine derivatives reveals that modifications to the cyclobutane core can significantly influence their biological potency. For instance, the introduction of various side chains can enhance the affinity for integrin receptors and improve metabolic stability. A study demonstrated that functionalized cyclobutane rings could be synthesized to optimize their pharmacokinetic properties .

Modification Effect on Activity
Longer carbon side chainsIncreased anti-αvβ3 activity
Various side chainsEnhanced metabolic stability
Functionalized coreImproved binding affinity

In Vivo Studies

In vivo tolerability studies conducted on cyclobutanamine derivatives in mouse models showed promising results. One compound was well-tolerated at doses that effectively inhibited tumor growth, supporting its potential for clinical development .

Synthesis and Stability

The synthesis of cyclobutanamines often involves straightforward methods that yield high purity and stability. For example, a study reported successful synthesis using palladium-catalyzed cross-coupling reactions, yielding derivatives with good yields and minimal side products. The metabolic stability of these compounds was also confirmed, with half-lives exceeding 80 minutes in biological systems .

Properties

IUPAC Name

cyclobutanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c5-4-2-1-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAZOGXQOWEWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978697
Record name Cyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-01-6
Record name Cyclobutanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6291-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclobutanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclobutanamine hydrochloride
Reactant of Route 4
Cyclobutanamine hydrochloride
Reactant of Route 5
Cyclobutanamine hydrochloride
Reactant of Route 6
Cyclobutanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.